molecular formula C8H15NO2 B039713 4,4-Diethoxybut-2-yn-1-amine CAS No. 124744-14-5

4,4-Diethoxybut-2-yn-1-amine

Cat. No.: B039713
CAS No.: 124744-14-5
M. Wt: 157.21 g/mol
InChI Key: CBRSHCWJDOGNRC-UHFFFAOYSA-N
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Description

4,4-Diethoxybut-2-yn-1-amine is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of two ethoxy groups attached to a butynyl chain with an amine group at one end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-yn-1-amine typically involves the reaction of 4,4-Diethoxybut-2-yne with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amine group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxybut-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used to substitute the ethoxy groups.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted butynyl amines.

Scientific Research Applications

4,4-Diethoxybut-2-yn-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diethoxybut-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, potentially modulating biological processes.

Comparison with Similar Compounds

    4,4-Dimethoxybut-2-yn-1-amine: Similar structure but with methoxy groups instead of ethoxy groups.

    4,4-Diethoxybut-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 4,4-Diethoxybut-2-yn-1-amine is unique due to its specific combination of ethoxy groups and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,4-diethoxybut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRSHCWJDOGNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369239
Record name 4,4-diethoxybut-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124744-14-5
Record name 4,4-diethoxybut-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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